3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide
Description
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide is a complex organic compound that features a combination of oxadiazole and nitrophenyl groups
Properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-21(2,3)15-9-7-14(8-10-15)20-23-19(29-24-20)12-11-18(26)22-16-5-4-6-17(13-16)25(27)28/h4-10,13H,11-12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPZWUJOWSZQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the tert-butylphenyl group: This step involves the use of tert-butylbenzene derivatives in a Friedel-Crafts acylation reaction.
Coupling with the nitrophenyl group: The final step involves coupling the oxadiazole intermediate with a nitrophenyl derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide can be compared with similar compounds such as:
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide: This compound has an ethyl group instead of a nitrophenyl group, leading to different chemical and biological properties.
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide: The presence of a methyl group instead of a nitrophenyl group results in variations in reactivity and applications.
The uniqueness of this compound lies in its combination of oxadiazole and nitrophenyl groups, which confer distinct electronic and steric properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
